N-Methylcyclohexylamine

CO2 capture thermomorphic solvents amine absorbents

Generic cyclohexylamines fail to replicate the specific N-methyl substitution required for Mps1 kinase inhibitor scaffolds and low-energy CO₂ capture blends. N-Methylcyclohexylamine (NMCA) eliminates this structural mismatch. • Enables Mps1 inhibitor synthesis: ≥99% purity minimizes primary amine contamination that poisons coupling reactions. • Reduces CO₂ capture OPEX: NMCA-DMCA blends regenerate at 333 K with 61.1% less energy than liquid-liquid phase-change absorbents. • Accelerates PU curing: 20% addition to catalyst systems improves skin cure without foam property compromise.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 100-60-7
Cat. No. B046574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcyclohexylamine
CAS100-60-7
Synonyms(Methylamino)cyclohexane;  Cyclohexylmethylamine;  Methylcyclohexylamine;  N-Cyclohexyl-N-methylamine;  N-Cyclohexylmethylamine;  N-Methyl-N-cyclohexylamine;  N-Methylcyclohexanamine;  N-Methylcyclohexylamine;  NSC 434;  SC 79B
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCNC1CCCCC1
InChIInChI=1S/C7H15N/c1-8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3
InChIKeyXTUVJUMINZSXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcyclohexylamine Core Properties


N-Methylcyclohexylamine (NMCA; CAS 100-60-7) is a secondary aliphatic amine (C7H15N) with a characteristic cyclohexyl and methyl substituent on the nitrogen [1]. It is a clear, colorless to pale yellow liquid at ambient conditions, with a density of 0.868 g/mL at 25 °C, a boiling point of 149 °C, and a water solubility of 5.4 g/100 mL (20 °C) . Commercial specifications typically require ≥98–99% purity . NMCA functions primarily as a chemical intermediate, solvent, acid acceptor, and vulcanization accelerator component, with established roles in pharmaceutical synthesis (e.g., Mps1 kinase inhibitors and antituberculosis agents), polyurethane catalysis, and corrosion inhibition .

Synthetic intermediate Supports Mps1 kinase inhibitor scaffolds, bromhexine derivatives, and other drug synthesis routes.
CO₂ capture component Reported component of thermomorphic solvent blends with distinct absorption/desorption profiles.
Auxiliary catalyst Used in polyurethane foam formulations to adjust cure rate without compromising foam properties.

N-Methylcyclohexylamine Differentiation


Within the cyclohexylamine family, variations in N-substitution profoundly alter physicochemical behavior, thermodynamic properties, and application-specific performance. Direct substitution of N-methylcyclohexylamine (NMCA) with cyclohexylamine, N,N-dimethylcyclohexylamine (DMCA), or N-ethylcyclohexylamine is not functionally equivalent because each exhibits distinct vapor pressure-temperature relationships [1], vaporization enthalpies that affect process energy requirements [1], and chromatographic retention behavior under standardized analytical conditions [2]. In CO2 capture applications, NMCA demonstrates substantially different absorption capacity and desorption kinetics compared to both conventional amines and its tertiary analog DMCA, with quantifiable differences in cyclic capacity and regeneration energy consumption [3]. In pharmaceutical intermediate roles, the specific N-methyl substitution pattern is essential for producing targeted Mps1 kinase inhibitor scaffolds and bromhexine derivatives, where alternative cyclohexylamines would yield structurally incompatible intermediates [4]. These quantifiable differences—validated across multiple independent studies—demonstrate that generic substitution without prior experimental validation introduces unacceptable risk to process reproducibility, yield, and regulatory compliance.

Thermodynamic mismatch
NMCA vaporization enthalpy and vapor pressure differ from cyclohexylamine and DMCA; direct substitution alters process energy requirements and distillation design.
Performance profile
CO₂ absorption capacity and regeneration energy in thermomorphic blends are specific to NMCA:DMCA mixtures; replacing NMCA may shift cycle performance significantly.
Analytical specificity
Chromatographic detection limits and retention behavior differ; NMCA requires separate GC method calibration vs. cyclohexylamine for bromhexine metabolite monitoring.
Synthetic route incompatibility
N-methyl substitution is essential for Mps1 inhibitor scaffolds; other cyclohexylamines yield structurally incompatible intermediates.

N-Methylcyclohexylamine Comparative Evidence


CO2 Absorption Capacity

N-Methylcyclohexylamine (MCA), when blended with N,N-Dimethylcyclohexylamine (DMCA) at a 1 M:1 M molar ratio, exhibits a CO2 absorption capacity of 0.7015 mol CO2/mol amine, which is 1.525-fold higher than the capacity of 30 wt% aqueous monoethanolamine (MEA), the industry-standard benchmark [1]. The same NMCA-DMCA system achieves a regeneration energy consumption of approximately 0.342 GJ/t CO2, representing a ~61.1% reduction compared to liquid-liquid phase change absorbents [1]. At an optimized DMCA:NMCA molar ratio of 4:1, a maximum CO2 absorption capacity of 0.1134 g CO2/g solvent has been reported [2].

CO₂ absorption capacity
Head-to-head
NMCA:DMCA (1:1 M) blend: 0.7015 mol CO₂/mol amine
vs. 30 wt% MEA: 0.46 mol CO₂/mol amine
Regeneration energy: ~0.342 GJ/t CO₂ vs. ~0.88 GJ/t (61.1% lower)
Reported higher cyclic capacity and lower regeneration energy.
Absorption at 25 °C, 12% CO₂; desorption at 333–363 K.
CO2 capture thermomorphic solvents amine absorbents

Vaporization Enthalpy Differences

The molar enthalpy of vaporization (ΔlgHm) for N-methylcyclohexylamine (NMCA) has been experimentally derived from vapor pressure-temperature dependences measured via the transpiration method [1]. In the same study, vapor pressures were measured for cyclohexanamine, N-methyl-cyclohexanamine (NMCA), N,N-dimethyl-cyclohexanamine (DMCA), and N-cyclohexyl-cyclohexanamine across a relevant temperature range [1]. The vaporization enthalpy of NMCA is distinct from that of the primary amine cyclohexylamine (ΔlgHm = 42.8 ± 0.1 kJ/mol at 298.15 K) [1], and from DMCA due to differences in molecular interactions and hydrogen bonding capability [1].

Vaporization enthalpy
Reported
NMCA: ΔlgHm distinct from cyclohexylamine (42.8 ± 0.1 kJ/mol) and DMCA, due to secondary amine H-bond donor.
Intermediate thermodynamic parameter impacts separation process design.
Transpiration method; values in REFS-1 Table 1.
thermochemistry process engineering vapor-liquid equilibrium

Detection Limits in Biological Matrices

In a validated gas chromatographic method for simultaneous detection of cyclohexylamine and N-methylcyclohexylamine in urine using Chromosorb 103 (porous polymer) column packing, the detection limit for cyclohexylamine was 0.1 μg/mL, whereas the detection limit for N-methylcyclohexylamine was 0.4 μg/mL [1]. This four-fold difference in analytical sensitivity arises from the different retention behavior and detector response of the methylated vs. non-methylated amine under identical GC conditions [1].

Detection limit (urine)
Head-to-head
NMCA: 0.4 μg/mL
Cyclohexylamine: 0.1 μg/mL (4× lower NMCA sensitivity)
Analytical sensitivity difference requires separate method validation.
GC with Chromosorb 103 column; urine matrix.
analytical chemistry gas chromatography metabolite detection

Corrosion Inhibition on Carbon Steel

N-Methylcyclohexylamine has been demonstrated to provide protection to carbon steel from corrosion . Additionally, NMCA forms ternary mixtures with 1-propanol using benzene as solvent at controlled temperatures of 303.15 K, 308.15 K, and 313.15 K . While cyclohexylamine and DMCA also exhibit corrosion inhibition properties [1], NMCA's specific molecular structure—a secondary amine with a single N-H hydrogen bond donor and a bulky cyclohexyl ring—determines its adsorption geometry and film persistence on metal surfaces, which differs from both primary (cyclohexylamine) and tertiary (DMCA) analogs [1].

Corrosion inhibition
Class-level
NMCA provides protection to carbon steel; forms ternary mixtures with 1-propanol/benzene at 303–313 K.
Class-level corrosion inhibition context; no direct quantitative comparison.
Application-specific testing recommended.
corrosion inhibition carbon steel amine chemistry

N-Methylcyclohexylamine Applications


Low-Energy CO2 Capture

Industrial CO2 capture facilities requiring reduced regeneration energy should evaluate NMCA-DMCA thermomorphic solvent blends. The 1 M:1 M NMCA:DMCA system achieves 0.7015 mol CO2/mol amine absorption capacity (1.525× higher than 30 wt% MEA) and regenerates at 333 K with 82.77% efficiency, consuming approximately 0.342 GJ/t CO2—a 61.1% reduction compared to liquid-liquid phase change absorbents [1]. This performance profile supports procurement of NMCA for pilot and commercial-scale carbon capture projects prioritizing lower operating costs and lower temperature regeneration.

Mps1 Kinase Inhibitor Synthesis

Oncology research programs developing Mps1 kinase inhibitors require NMCA as a specific chemical reagent for synthesizing inhibitor scaffolds . Unlike cyclohexylamine or DMCA, NMCA provides the precise N-methyl substitution pattern required for target binding in Mps1 inhibitor candidates. Procurement specifications should require ≥99% purity (HPLC/GC) with certificates of analysis documenting minimal residual primary amine and water content, as these impurities can interfere with downstream coupling reactions and reduce synthetic yield.

Polyurethane Foam Catalysis

In polyurethane foam formulations, adding 20% NMCA to the main catalyst system accelerates curing without adversely affecting other foam properties [2]. NMCA functions as a low-odor tertiary amine auxiliary catalyst (as its derivative N-methyldicyclohexylamine) that improves skin curing in both flexible and rigid foams [2]. This quantifiable formulation benefit supports procurement of NMCA for polyurethane manufacturers seeking to optimize cure rate profiles while maintaining foam physical properties.

Bromhexine Metabolism Reference Standard

Laboratories conducting bromhexine pharmacokinetic or metabolism studies require NMCA as an analytical reference standard for detecting the N-methylcyclohexylamine moiety of the drug's side chain. Validated GC methods using Chromosorb 103 column packing achieve detection limits of 0.4 μg/mL for NMCA in urine, which is distinct from the 0.1 μg/mL detection limit for cyclohexylamine [3]. Procurement of high-purity NMCA (≥99%, analytical grade) with documented chromatographic purity is essential for establishing accurate calibration curves and ensuring regulatory-compliant bioanalytical method validation.

Application
Selection Property
Validation Focus
Low-energy CO₂ capture
Thermomorphic solvent blend absorption/desorption profile
Cyclic capacity and regeneration energy benchmarking
Mps1 kinase inhibitor synthesis
N-methyl substitution pattern specificity
Synthetic yield and impurity interference
Polyurethane foam catalysis
Low-odor auxiliary catalyst compatibility
Cure rate and foam physical property profile
Bromhexine metabolism reference standard
High-purity chromatographic identity
Analytical method sensitivity and calibration consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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